2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester

Physicochemical profiling Drug-likeness Permeability prediction

2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester (CAS 1154060-94-2; IUPAC: methyl 2-(2-methoxypropan-2-yl)-1-benzofuran-5-carboxylate) is a fully aromatic benzofuran-5-carboxylic acid ester derivative bearing a sterically demanding 1-methoxy-1-methylethyl (methoxy-tert-butyl) substituent at the 2-position. With molecular formula C14H16O4 and a molecular weight of 248.27 g/mol, the compound is supplied at purities of 95.0% to NLT 97% by specialty chemical vendors, and is classified under GHS07 as harmful/irritant (H302, H315, H319, H335).

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
CAS No. 1154060-94-2
Cat. No. B1399523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester
CAS1154060-94-2
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)OC
InChIInChI=1S/C14H16O4/c1-14(2,17-4)12-8-10-7-9(13(15)16-3)5-6-11(10)18-12/h5-8H,1-4H3
InChIKeyXOZPJEIBQOJDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester (CAS 1154060-94-2): Structural Identity and Procurement Baseline


2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester (CAS 1154060-94-2; IUPAC: methyl 2-(2-methoxypropan-2-yl)-1-benzofuran-5-carboxylate) is a fully aromatic benzofuran-5-carboxylic acid ester derivative bearing a sterically demanding 1-methoxy-1-methylethyl (methoxy-tert-butyl) substituent at the 2-position. With molecular formula C14H16O4 and a molecular weight of 248.27 g/mol, the compound is supplied at purities of 95.0% to NLT 97% by specialty chemical vendors, and is classified under GHS07 as harmful/irritant (H302, H315, H319, H335) . It serves as a synthetic intermediate and building block for more complex benzofuran-containing molecular architectures , occupying a distinct position within the 2-substituted benzofuran-5-carboxylate ester chemical space that is not trivially interchangeable with its closest analogs.

Why 2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester Cannot Be Interchanged with In-Class Analogs


Within the 2-substituted benzofuran-5-carboxylic acid ester family, seemingly minor modifications at the 2-position substituent produce quantifiable differences in key molecular properties — hydrogen-bond acceptor count, topological polar surface area (TPSA), rotatable bond count, and the presence or absence of a hydrogen-bond donor — that directly affect solubility, permeability, metabolic liability, and downstream synthetic derivatization potential. The target compound's methoxy-tert-butyl group at position 2 (four H-bond acceptors, zero H-bond donors, TPSA ~44.8 Ų) represents a deliberate design choice distinct from the hydroxy analog (HBD = 1, TPSA ~55.8 Ų), the tert-butyl analog (three HBA, TPSA ~35.5 Ų), and the free carboxylic acid forms (ionizable, HBD = 1). These property differences, detailed quantitatively in Section 3, preclude simple substitution without altering pharmacokinetic behavior, synthetic reactivity, or biological target engagement . Furthermore, the broader benzofuran-5-carboxylic acid scaffold has established relevance in hypolipidemic [1] and cytotoxic [2] therapeutic contexts, where subtle 2-position modifications are known to modulate potency.

Quantitative Differentiation Evidence: 2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester vs. Closest Analogs


Hydrogen-Bond Acceptor Count and TPSA Differentiation vs. 2-tert-Butyl Analog

The target compound (CAS 1154060-94-2) possesses four hydrogen-bond acceptor (HBA) atoms — the furan oxygen, the ester carbonyl oxygen, the ester methoxy oxygen, and the 2-position tertiary ether oxygen — versus only three HBA for the closest hydrocarbon analog, 2-tert-butyl-benzofuran-5-carboxylic acid methyl ester (CAS 190067-52-8, C14H16O3, MW 232.27), which lacks the ether oxygen at the 2-position substituent . This single-atom difference (O vs. CH₂) yields a computed TPSA of approximately 44.8 Ų for the target versus approximately 35.5 Ų for the tert-butyl comparator — a ~26% relative increase in polar surface area [1]. In the context of CNS drug-likeness guidelines where TPSA < 60–70 Ų is associated with blood-brain barrier penetration and TPSA < 140 Ų with oral absorption, the target compound's intermediate TPSA positions it in a distinct permeability zone compared to the more lipophilic tert-butyl analog [1].

Physicochemical profiling Drug-likeness Permeability prediction

Absence of Hydrogen-Bond Donor vs. 2-(1-Hydroxy-1-methylethyl) Analog: Implications for Metabolic Stability

The target compound contains a methyl ether (-OCH₃) at the terminal position of the 2-substituent, yielding zero hydrogen-bond donors (HBD = 0). The direct hydroxy analog, 2-(1-hydroxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester (CAS 69703-21-5, C13H14O4, MW 234.25), possesses one HBD from the tertiary alcohol group . This functional group difference has direct pharmacokinetic relevance: tertiary alcohols are substrates for Phase II glucuronidation and sulfation, whereas the corresponding methyl ether is metabolically inert toward these conjugation pathways. In the broader benzofuran SAR literature, O-methylation of hydroxyl groups has been employed as a strategy to block metabolic hotspots and extend half-life, at the cost of a modest logP increase (~0.5–0.7 units for OH→OCH₃ conversion on an aliphatic carbon) [1].

Metabolic stability Phase II metabolism Prodrug design

Methyl Ester vs. Free Carboxylic Acid: Synthetic Utility and Prodrug Potential

The target compound bears a methyl ester at the 5-position, distinguishing it from its direct free acid counterpart, 2-(1-methoxy-1-methylethyl)-benzofuran-5-carboxylic acid (CAS 1154060-93-1, C13H14O4, MW 234.25) . The methyl ester form offers two key practical advantages: (1) enhanced organic solubility and chromatographic tractability for synthetic manipulations, and (2) potential function as a prodrug moiety, where in vivo esterase-mediated hydrolysis regenerates the active carboxylic acid. In the broader benzofuran-5-carboxylic acid series, methyl esters have been employed as protected intermediates enabling selective functionalization at other ring positions without competing acid-base chemistry, and as cell-permeable prodrug forms in cellular assays [1].

Synthetic intermediate Prodrug Carboxylic acid bioisostere

Purity Specification: NLT 97% (MolCore) vs. 95.0% (Fluorochem) — Vendor-Level Quality Differentiation

Two vendor specifications are documented for this compound: Fluorochem supplies the compound at 95.0% purity , while MolCore offers the compound at NLT 97% purity under its ISO-certified quality system . This 2-percentage-point absolute difference in minimum purity specification may be consequential for applications requiring high stoichiometric precision — such as fragment-based screening, quantitative NMR reference standards, or multi-step synthesis where impurity carry-through affects downstream yields. Both vendors list the compound under GHS07 hazard classification with identical H302/H315/H319/H335 hazard statements , indicating that the hazard profile does not differ materially between suppliers.

Quality control Procurement specification Analytical chemistry

Application Scenarios for 2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester Based on Differential Evidence


Medicinal Chemistry Lead Optimization: Scaffold with Tunable Permeability and Metabolic Stability

When designing a benzofuran-based lead series where balancing CNS permeability against metabolic stability is critical, the target compound's intermediate TPSA (~44.8 Ų) and absence of hydrogen-bond donors (HBD = 0) make it a rational starting scaffold. Compared to the more lipophilic 2-tert-butyl analog (TPSA ~35.5 Ų, potentially excessive passive permeability and non-specific binding), and the 2-hydroxy analog (HBD = 1, TPSA ~55.8 Ų, glucuronidation liability), the methoxy-tert-butyl substitution offers a calculated 'sweet spot' for permeability-efflux balance [1]. This differentiation is particularly relevant for CNS-targeted programs where TPSA between 40–70 Ų is empirically associated with favorable brain exposure [2].

Synthetic Chemistry: Protected Intermediate for Multi-Step Benzofuran Functionalization

The methyl ester at the 5-position serves as a masked carboxylic acid, enabling synthetic chemists to perform reactions at other positions of the benzofuran ring — such as electrophilic aromatic substitution at C-4, C-6, or C-7, or metal-catalyzed cross-coupling — without interference from an acidic proton. Once the desired scaffold elaboration is complete, the ester can be hydrolyzed to liberate the free carboxylic acid pharmacophore [1]. This protected-intermediate strategy is a standard approach within benzofuran medicinal chemistry, and procurement of the methyl ester form specifically (rather than the free acid, CAS 1154060-93-1) is essential for synthetic workflows requiring neutral reaction conditions.

Fragment-Based Drug Discovery (FBDD): Physicochemically Characterized Benzofuran Fragment

With MW = 248.27 Da (well within the 'rule of three' guideline of MW < 300 for fragments), four H-bond acceptors, zero H-bond donors, and a computed TPSA of ~44.8 Ų, this compound meets established fragment-likeness criteria [1]. The fully aromatic benzofuran core provides a rigid, planar scaffold amenable to structure-based design, while the 2-position methoxy-tert-butyl group introduces a steric element that can be exploited for selectivity. The availability of the compound at NLT 97% purity [2] ensures suitable quality for biophysical screening methods (SPR, MST, DSF) where impurity interference can generate false positives or negatives.

Hypolipidemic Agent Research: 2-Alkoxybenzofuran-5-carboxylic Acid Ester Pharmacophore Exploration

The alkoxy-substituted benzofuran-5-carboxylic acid scaffold has been established in the patent literature as having hypolipidemic activity [1]. The target compound's specific substitution pattern — a 5-methyl ester combined with a 2-methoxy-tert-butyl group — represents a structurally distinct combination within this pharmacophore class. For research groups exploring structure-activity relationships around the benzofuran hypolipidemic chemotype, this compound provides a unique data point that bridges the gap between simple lower-alkoxy analogs (methoxy, ethoxy) and long-chain alkoxy derivatives (C10–C20) disclosed in earlier patents.

Quote Request

Request a Quote for 2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.